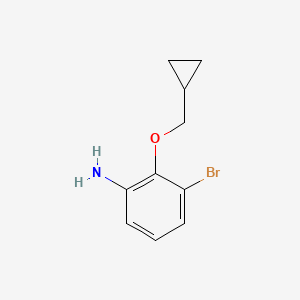![molecular formula C6H3BrClN3 B1380380 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1782238-57-6](/img/structure/B1380380.png)
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Übersicht
Beschreibung
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.46 g/mol . The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been found to be remarkably versatile in drug design due to its structural similarities with the purine ring .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating an intermediate compound. This intermediate is then converted to the final product in phosphorus oxychloride .Molecular Structure Analysis
The structure of 1,2,4-triazolo[1,5-a]pyrimidines, which includes 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine, consists of an electron-rich five-membered ring fused to an electron-deficient six-membered ring . This makes these compounds isoelectronic with purines .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.46 g/mol and a complexity of 157. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. The topological polar surface area is 30.2 Ų .Wissenschaftliche Forschungsanwendungen
Therapeutic Targets for Metabolic Disorders
Triazole derivatives have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. The specific binding to fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, suggests that triazole compounds could be used in the treatment of these metabolic diseases .
Synthesis of Heterocyclic Compounds
Triazoles serve as key intermediates in the synthesis of various heterocyclic compounds. For example, pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized using triazole intermediates. These compounds have potential applications in medicinal chemistry .
Oxidative Cyclization Methods
The [1,2,4]triazolo[1,5-a]pyridine skeleton can be constructed through oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers. This method has implications in the synthesis of complex organic molecules with potential pharmaceutical applications .
Microwave-Mediated Synthesis
A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This process has implications for green chemistry and sustainable synthesis practices .
Antimicrobial and Antioxidant Potential
Triazole derivatives have shown antimicrobial and antioxidant potential. The synthesis and study of substituted 1,2,4-triazole analogues could lead to new treatments for infections and oxidative stress-related conditions .
Wirkmechanismus
While the specific mechanism of action for 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is not mentioned in the retrieved sources, compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have been found to have various applications in medicinal chemistry, including as potential treatments for cancer and parasitic diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHJKIORPIVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




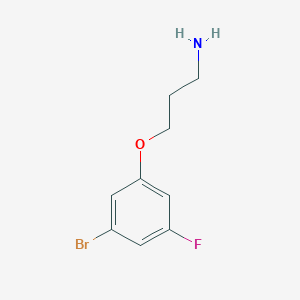

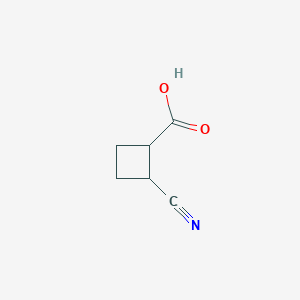

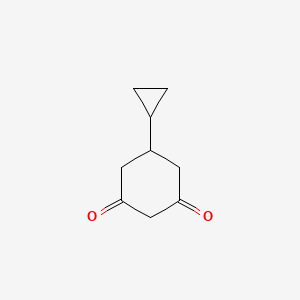
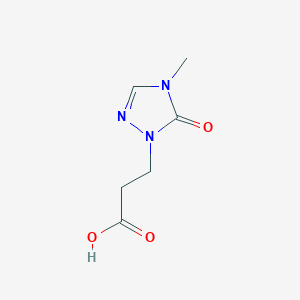

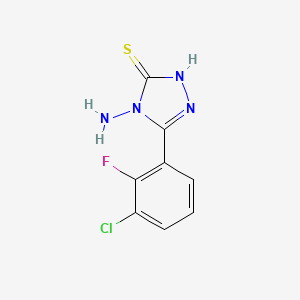
![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
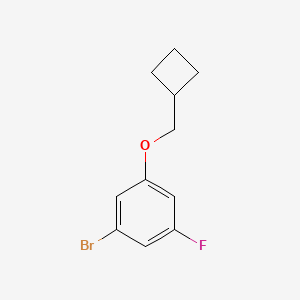
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)

